(R)-6-Amino-6-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Amino-6-phenylhexanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a phenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an imine, using a chiral catalyst. This process ensures the formation of the ®-enantiomer with high enantiomeric purity .
Industrial Production Methods: Industrial production of ®-6-Amino-6-phenylhexanoic acid may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: ®-6-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Scientific Research Applications
®-6-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-6-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. It may also interact with cellular pathways, modulating biochemical processes and exerting therapeutic effects .
Comparison with Similar Compounds
(S)-6-Amino-6-phenylhexanoic acid: The enantiomer of the ®-form, with different biological activity and properties.
Phenylalanine: An essential amino acid with a similar phenyl group but a different backbone structure.
6-Aminohexanoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness: ®-6-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(6R)-6-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
UINZQZCZNDPKGX-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.